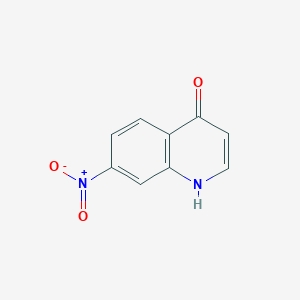

4-Hydroxy-7-nitroquinoline

CAS No.: 6270-14-0

Cat. No.: VC1971451

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6270-14-0 |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 7-nitro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) |

| Standard InChI Key | MLPKSYLYDHCVOI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Hydroxy-7-nitroquinoline is a derivative of quinoline, featuring a hydroxyl group at the fourth position and a nitro group at the seventh position on the quinoline ring system. This specific arrangement of functional groups contributes to its unique chemical behavior and biological activities. The compound belongs to the broader class of quinolones, which are prevalent in both natural products and synthetic pharmaceuticals.

The quinoline core consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The hydroxyl group at position 4 can exist in two tautomeric forms: the 4-hydroxyquinoline form and the 4-quinolone form. In solution, the compound predominantly exists as 7-nitro-1H-quinolin-4-one, which contributes to its specific chemical reactivity patterns.

Physical and Chemical Properties

4-Hydroxy-7-nitroquinoline possesses several important physical and chemical properties that influence its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-Hydroxy-7-nitroquinoline

| Property | Value |

|---|---|

| CAS Number | 75770-07-9, 6270-14-0 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 7-nitro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) |

| InChI Key | MLPKSYLYDHCVOI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N+[O-])NC=CC2=O |

| Canonical SMILES | C1=CC2=C(C=C1N+[O-])NC=CC2=O |

The compound's chemical behavior is significantly influenced by the electronic effects of the nitro group, which is strongly electron-withdrawing, and the hydroxyl group, which can participate in hydrogen bonding. One of the most notable chemical properties of 4-Hydroxy-7-nitroquinoline is its ability to chelate metal ions such as Fe²⁺ and Zn²⁺, which plays a crucial role in its antimicrobial activity by disrupting bacterial biofilms.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 4-Hydroxy-7-nitroquinoline typically involves the selective nitration of 4-hydroxyquinoline. This process requires careful control of reaction conditions to ensure nitration occurs specifically at the seventh position of the quinoline ring. The general synthetic pathway includes the following steps:

-

Preparation or procurement of 4-hydroxyquinoline as the starting material

-

Nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

-

Isolation and purification of the desired product through filtration, neutralization, and recrystallization

The nitration step is particularly critical, as it requires precise control of temperature, reaction time, and acid concentration to achieve selectivity and prevent the formation of multiple nitrated products.

Alternative Synthesis Routes

While direct nitration is a common approach, alternative synthesis routes have been developed for quinoline derivatives that could potentially be adapted for 4-Hydroxy-7-nitroquinoline production. A related patent (CN111440118A) describes a synthesis process for 4-hydroxy-7-methoxyquinoline, which involves:

-

Reaction of trimethyl orthoformate with isopropylidene malonate

-

Addition of a substituted aniline followed by reflux

-

Cyclization in diphenyl ether at high temperature

This synthetic approach could potentially be modified for the synthesis of 4-Hydroxy-7-nitroquinoline by starting with an appropriately substituted nitroaniline instead of the methoxy-substituted aniline described in the patent.

Biological Activities

Antimicrobial Properties

4-Hydroxy-7-nitroquinoline exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains by disrupting biofilm formation through metal ion chelation. The compound's mechanism of action involves:

-

Chelation of metal ions such as Fe²⁺ and Zn²⁺, which are essential for biofilm structural integrity

-

Disruption of bacterial community organization within biofilms

-

Increasing bacterial susceptibility to conventional antibiotics by compromising biofilm protection

Research demonstrates that 4-Hydroxy-7-nitroquinoline effectively reduces biofilm formation in Staphylococcus aureus cultures, highlighting its potential as an adjunct therapy in treating biofilm-associated infections. Additionally, the compound increases the production of reactive oxygen species (ROS), which are detrimental to bacterial cells, especially in the presence of metal ions like Cu²⁺.

Anticancer Activity

The anticancer effects of 4-Hydroxy-7-nitroquinoline have been extensively studied, with promising results across various cancer cell lines. Its cytotoxicity is primarily attributed to multiple mechanisms:

-

Inhibition of cathepsin B, a protease involved in tumor progression and metastasis

-

Induction of apoptosis in cancer cells through ROS generation and subsequent oxidative stress

-

Potential impact on angiogenesis through inhibition of type 2 methionine aminopeptidase (MetAP2)

Studies have shown that 4-Hydroxy-7-nitroquinoline derivatives were effective in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest. The compound's ability to increase ROS production, particularly in the presence of Cu²⁺, contributes to its cytotoxic effects on cancer cells.

Additional Biological Effects

Beyond its antimicrobial and anticancer properties, 4-Hydroxy-7-nitroquinoline has demonstrated potential in other biological contexts:

-

Antimalarial activity: Research suggests the compound may be effective against malarial parasites

-

Antiviral properties: Studies indicate that synthesized derivatives show moderate inhibitory properties against HIV-1

-

Enzyme inhibition: The compound has been shown to inhibit specific enzymes involved in various disease processes

The diverse biological activities of 4-Hydroxy-7-nitroquinoline make it a compound of significant interest for medicinal chemistry and drug development research.

Structure-Activity Relationships

Functional Group Contributions

Table 2: Functional Group Contributions to Activity

| Functional Group | Position | Contribution to Activity |

|---|---|---|

| Hydroxyl (-OH) | 4 | Participates in hydrogen bonding; influences tautomerism; contributes to metal chelation |

| Nitro (-NO₂) | 7 | Provides electron-withdrawing effects; enhances reactivity; contributes to biological targeting |

| Quinoline core | - | Provides aromatic planar system for intercalation; influences cellular penetration |

These structural elements work synergistically to determine the compound's biological activities. For example, the metal-chelating ability—crucial for antimicrobial activity—depends on the positioning of both the hydroxyl and nitro groups.

Comparison with Related Compounds

4-Hydroxy-7-nitroquinoline exists within a family of related quinoline derivatives, each with unique properties based on their specific structural features. Comparing these compounds provides insights into structure-activity relationships.

Table 3: Comparison of 4-Hydroxy-7-nitroquinoline with Related Compounds

This comparison demonstrates how minor structural modifications can significantly alter the compound's biological behavior, highlighting the importance of specific functional groups and their positions in determining activity.

Research Applications

Antimicrobial Research

The ability of 4-Hydroxy-7-nitroquinoline to disrupt bacterial biofilms makes it valuable in antimicrobial research. Specific applications include:

-

Development of anti-biofilm agents for combating resistant bacterial infections

-

Studies on metal ion chelation as a mechanism for biofilm disruption

-

Investigation of synergistic effects with conventional antibiotics

-

Research on biofilm-associated infections in medical devices and implants

The unique mechanism of action—disrupting biofilms through metal ion chelation rather than direct bactericidal activity—offers a complementary approach to conventional antibiotics, potentially addressing the growing problem of antimicrobial resistance.

Cancer Research

4-Hydroxy-7-nitroquinoline has several applications in cancer research:

-

Investigation of ROS-mediated cancer cell death mechanisms

-

Studies on cathepsin B inhibition as an anticancer strategy

-

Development of novel anticancer compounds using 4-Hydroxy-7-nitroquinoline as a lead structure

-

Research on combination therapies leveraging multiple mechanisms of action

The compound's ability to induce apoptosis through multiple pathways makes it an interesting subject for cancer research, particularly for developing strategies against resistant cancer types.

Synthetic Chemistry Applications

In addition to its biological applications, 4-Hydroxy-7-nitroquinoline serves as an important building block in synthetic chemistry:

-

Synthesis of more complex heterocyclic compounds

-

Development of chemical libraries for drug discovery

-

Structure-activity relationship studies

-

Investigation of quinoline derivatization methods

The compound's reactive functional groups provide opportunities for further chemical transformations, making it valuable in medicinal chemistry and organic synthesis research.

Analytical Methods

Identification and Characterization

Various analytical methods are employed for the identification and characterization of 4-Hydroxy-7-nitroquinoline, including:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Ultraviolet-visible (UV-Vis) spectroscopy

-

Mass spectrometry (MS)

-

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

-

Structural confirmation methods:

-

X-ray crystallography

-

Elemental analysis

-

These analytical techniques help confirm the identity, purity, and structural features of 4-Hydroxy-7-nitroquinoline, which is crucial for both research and quality control purposes.

Quantitative Analysis

Quantitative analysis of 4-Hydroxy-7-nitroquinoline typically involves HPLC methods with appropriate detection systems. The compound's aromatic nature and nitro group provide strong UV absorption, making UV detection a common approach. Mass spectrometry can also be used for more sensitive and specific detection in complex matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume